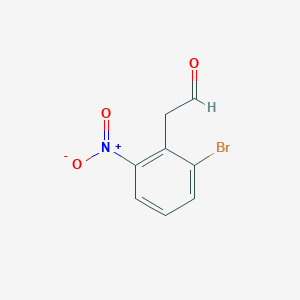
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C10H12FN . It is related to the compound “6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one”, which has a similar structure but contains a ketone functional group .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” can be inferred from its IUPAC name and molecular formula. It is likely to be a tetrahydronaphthalene (a type of polycyclic aromatic hydrocarbon) with a fluoro substituent at the 6-position and a hydroxyl group at the 1-position .Aplicaciones Científicas De Investigación
Liquid Crystal Materials for Active Matrix LCD
Research by Kusumoto et al. (2004) focused on the design and synthesis of liquid crystal materials containing a fluoro-substituted tetrahydronaphthalene structure, demonstrating their utility in active matrix LCDs. These materials exhibit a wide nematic temperature range, low melting point, and significant dielectric anisotropy, making them suitable for TFT-display applications (Kusumoto et al., 2004).
Organic Synthesis
Ooi et al. (2003) introduced fluorotetraphenylbismuth as a new reagent for the efficient regioselective alpha-phenylation of carbonyl compounds. This method highlights the potential of organobismuth(V) compounds as precursors for a wide variety of pentavalent organobismuth compounds based on fluorine chemistry (Ooi, Goto, & Maruoka, 2003).
Fluorination Techniques
Stavber et al. (2004) reported the selective and effective fluorination of various organic compounds in water using Selectfluor F-TEDA-BF4. This method demonstrates the versatility of fluorination reactions, including the transformation of 2-naphthole and 2-methoxynaphthalene into fluorinated ketones, showcasing the importance of fluorine in organic synthesis (Stavber, Zupan, Jereb, & Stavber, 2004).
Photophysical Properties and Cell Imaging
Yoon et al. (2019) synthesized o-phenylazonaphthol derivatives, demonstrating their unusual fluorescence with aggregation-induced emission, suitable for sensing and two-photon cell imaging applications. This research indicates the potential of fluorinated naphthalene derivatives in bioimaging and sensing technologies (Yoon, Jo, Park, Kim, Kim, & Lee, 2019).
Organic Electronics
Tian et al. (2014) explored the synthesis and characterization of oligo(2,6-naphthalene)s for use in organic electronics. Their research demonstrates how the photophysical properties and thermal stability of these materials are influenced by their molecular structure, contributing to the development of organic thin-film transistors with high field-effect mobilities (Tian, Chen, Li, Yan, Geng, & Wang, 2014).
Propiedades
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGXOEPZSHISLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2667458.png)
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2667459.png)


![N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667465.png)
![N-(3,5-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667466.png)
![3-amino-4-(furan-2-yl)-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2667467.png)
![Ethyl 2-[(3-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2667469.png)



![6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2667478.png)